molecular formula C14H11N5O3 B13381831 4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one

4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one

Cat. No.: B13381831
M. Wt: 297.27 g/mol
InChI Key: JUMIDXMQJUKHDK-UHFFFAOYSA-N
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Description

4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[73105,13]trideca-3,5,7,9(13)-tetraen-2-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[73105,13]trideca-3,5,7,9(13)-tetraen-2-one typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction of the tetrazole ring can lead to a variety of reduced nitrogen-containing compounds.

Scientific Research Applications

4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one: Unique due to its tricyclic structure and combination of functional groups.

    1,3,3a1,4,6,7,9-Heptaazaphenalene-2,5,8-triol: Similar in having a complex ring structure but differs in functional groups and reactivity.

    2,4,6-Tri-substituted-1,3,5-triazines: Share some structural similarities but differ significantly in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a tricyclic core with a tetrazole and hydroxy functional groups, providing a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C14H11N5O3

Molecular Weight

297.27 g/mol

IUPAC Name

4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one

InChI

InChI=1S/C14H11N5O3/c20-11-8-5-1-3-7-4-2-6-19(10(7)8)14(22)9(11)12(21)13-15-17-18-16-13/h1,3,5,20H,2,4,6H2,(H,15,16,17,18)

InChI Key

JUMIDXMQJUKHDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)C4=NNN=N4)O

Origin of Product

United States

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